molecular formula C20H27FN6 B12238601 N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12238601
M. Wt: 370.5 g/mol
InChI Key: BGLCTZRZOGEUJA-UHFFFAOYSA-N
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Description

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring fused with a piperidine moiety, and a pyrimidine ring substituted with ethyl, fluoro, and methyl groups

Preparation Methods

The synthesis of N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperidine ring. The final steps involve the substitution of the pyrimidine ring with ethyl, fluoro, and methyl groups.

Chemical Reactions Analysis

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves the inhibition of protein kinase B (PKB or Akt). The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/PKB signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine can be compared with other PKB inhibitors, such as:

The unique substitutions on this compound contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C20H27FN6

Molecular Weight

370.5 g/mol

IUPAC Name

N-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C20H27FN6/c1-3-16-18(21)20(25-12-22-16)26(2)11-14-7-9-27(10-8-14)19-15-5-4-6-17(15)23-13-24-19/h12-14H,3-11H2,1-2H3

InChI Key

BGLCTZRZOGEUJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3CCC4)F

Origin of Product

United States

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